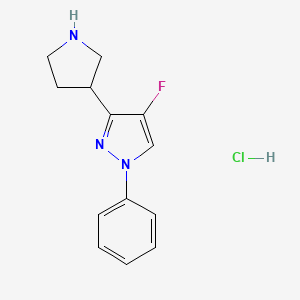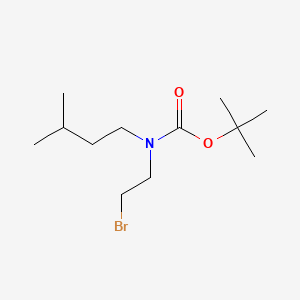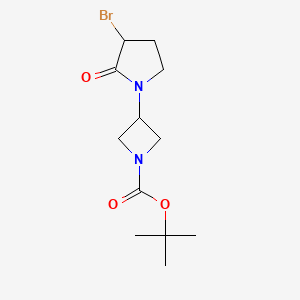
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a butane chain, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction may require the presence of a base to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with various chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The tetrahydrofuran ring and butane chain provide structural stability and influence the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran, 2-methyl-2-methoxy: A similar compound with a tetrahydrofuran ring and a methoxy group.
Butane, 2-methoxy-3-methyl: Another related compound with a butane chain and a methoxy group.
Uniqueness
2-(((Tetrahydrofuran-3-yl)methoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of the tetrahydrofuran ring and butane chain further enhances its versatility in chemical reactions and industrial processes.
Propiedades
Fórmula molecular |
C10H19ClO4S |
|---|---|
Peso molecular |
270.77 g/mol |
Nombre IUPAC |
2-(oxolan-3-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)5-15-7-10-3-4-14-6-10/h9-10H,2-8H2,1H3 |
Clave InChI |
QTZGAGUYINTJRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1CCOC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)



amine dihydrochloride](/img/structure/B13485371.png)
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)

![tert-butylN-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropan-2-yl]carbamate](/img/structure/B13485386.png)


![7-Aminoimidazo[1,2-a]pyridin-2-ol hydrochloride](/img/structure/B13485425.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)


